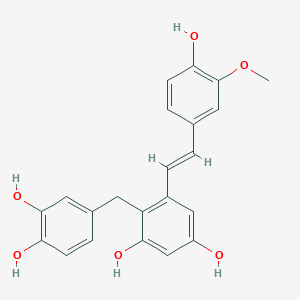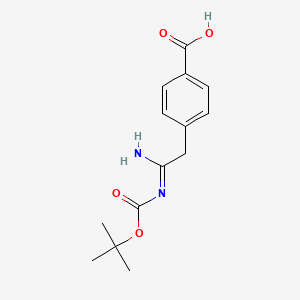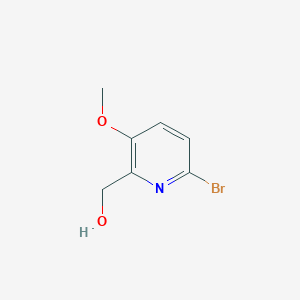![molecular formula C11H10Cl2N2O4 B13083503 [2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid CAS No. 313260-21-8](/img/structure/B13083503.png)
[2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid: is a chemical compound with the molecular formula C9H7Cl2NO3 and a molecular weight of 248.06 g/mol . This compound is known for its unique structure, which includes a dichlorobenzoyl group attached to an amino acetic acid moiety. It is primarily used in research and industrial applications due to its specific chemical properties.
Métodos De Preparación
The synthesis of [2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichlorobenzoic acid and glycine.
Reaction Conditions: The 2,4-dichlorobenzoic acid is first converted to its acyl chloride derivative using thionyl chloride.
Industrial Production: Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.
Análisis De Reacciones Químicas
[2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The dichloro groups in the benzoyl ring can undergo nucleophilic substitution reactions with reagents such as sodium methoxide, leading to the formation of methoxy derivatives.
Aplicaciones Científicas De Investigación
[2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid: has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of [2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis .
Comparación Con Compuestos Similares
[2-(2,4-Dichloro-benzoylamino)-acetylamino]acetic acid: can be compared with similar compounds such as:
2-(2,4-Dichlorobenzoyl)glycine: Similar structure but lacks the acetylamino group.
2-(2,4-Dichlorobenzoyl)alanine: Similar structure but has an alanine moiety instead of glycine.
2-(2,4-Dichlorobenzoyl)serine: Similar structure but includes a serine moiety.
These comparisons highlight the uniqueness of This compound in terms of its specific functional groups and their impact on its chemical and biological properties.
Propiedades
Número CAS |
313260-21-8 |
|---|---|
Fórmula molecular |
C11H10Cl2N2O4 |
Peso molecular |
305.11 g/mol |
Nombre IUPAC |
2-[[2-[(2,4-dichlorobenzoyl)amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C11H10Cl2N2O4/c12-6-1-2-7(8(13)3-6)11(19)15-4-9(16)14-5-10(17)18/h1-3H,4-5H2,(H,14,16)(H,15,19)(H,17,18) |
Clave InChI |
XRFGACMIQVNXKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)Cl)C(=O)NCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-(2-chloro-2-phenylethyl)-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13083426.png)


![3-Bromo-5-ethyl-4H,7H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13083430.png)




![1'-(tert-Butoxycarbonyl)-5,6-dihydro-4H-spiro[benzo[b]thiophene-7,4'-piperidine]-2-carboxylic acid](/img/structure/B13083469.png)
![2,5-diethyl-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13083471.png)
![5-{[(2S)-1-hydroxybutan-2-yl]amino}pyridine-2-carbonitrile](/img/structure/B13083472.png)



